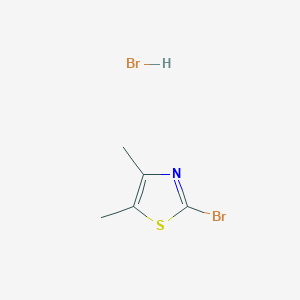

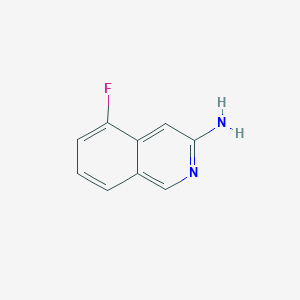

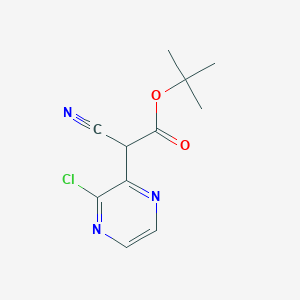

![molecular formula C14H6F6N2 B1442230 4-[2,4-Bis(trifluorometil)fenil]piridina-2-carbonitrilo CAS No. 1219454-29-1](/img/structure/B1442230.png)

4-[2,4-Bis(trifluorometil)fenil]piridina-2-carbonitrilo

Descripción general

Descripción

“4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives often encompass a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The two fluoromethyl groups have a strong electron-withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .Aplicaciones Científicas De Investigación

Industria Agroquímica

Síntesis de Ingredientes Activos: Las trifluorometilpiridinas, como el 4-[2,4-Bis(trifluorometil)fenil]piridina-2-carbonitrilo, son motivos estructurales clave en los ingredientes agroquímicos activos . Se utilizan en la síntesis de compuestos como 2,3-dicloro-5-(trifluorometil)-piridina (2,3,5-DCTF), que es un intermedio químico para varios productos de protección de cultivos .

Desarrollo Farmacéutico

Síntesis de Medicamentos: Los compuestos que contienen el grupo trifluorometil se han incorporado a medicamentos aprobados por la FDA debido a sus actividades farmacológicas únicas . La presencia del grupo trifluorometil en la estructura de la piridina mejora la actividad biológica de los productos farmacéuticos.

Ciencia de Materiales

Fabricación de Semiconductores: Los compuestos con grupos trifluorometil se utilizan como semiconductores de tipo n para transistores de efecto de campo orgánico (OFET) . Forman estructuras estrechamente empaquetadas que son esenciales para dispositivos electrónicos de alto rendimiento.

Fotocatálisis

Diseño de Catalizadores: El compuesto en cuestión se utiliza en complejos de iridio (III), que son adecuados para aplicaciones fotocatalíticas . Estos complejos son cruciales para el desarrollo de nuevos procesos fotocatalíticos que se pueden aplicar en diversas reacciones químicas.

Electrónica Orgánica

Desarrollo de OLED: Los mismos complejos de iridio (III) también se utilizan en la creación de diodos orgánicos emisores de luz fosforescentes (OLED) . Esta aplicación es significativa en el avance de las tecnologías de visualización e iluminación.

Química del Flúor

Síntesis de Compuestos Fluorados: Las propiedades fisicoquímicas únicas de los átomos de flúor en las trifluorometilpiridinas las convierten en intermedios importantes en la síntesis de diversos productos químicos orgánicos fluorados . Estos compuestos son fundamentales en la investigación y el desarrollo en curso en el campo de la química organofluorada.

Mecanismo De Acción

Target of Action

Similar compounds with trifluoromethylpyridine (tfmp) structures are known to have a wide range of applications in the agrochemical and pharmaceutical industries .

Mode of Action

It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Tfmp derivatives are known to have significant effects on various biochemical pathways, contributing to their efficacy in pest control and pharmaceutical applications .

Pharmacokinetics

The pharmacokinetics of similar tfmp derivatives are likely to be influenced by the unique physicochemical properties of the fluorine atom and the pyridine structure .

Result of Action

Tfmp derivatives are known to have significant effects at the molecular and cellular level, contributing to their efficacy in various applications .

Análisis Bioquímico

Biochemical Properties

4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly due to the presence of the trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways and potential therapeutic effects .

Cellular Effects

The effects of 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation. Additionally, it can alter cellular metabolism by affecting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, including receptors and enzymes, leading to inhibition or activation of their functions. For instance, the compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including altered gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into active or inactive metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism. The compound’s metabolic pathways are crucial for understanding its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain tissues. Additionally, binding to plasma proteins can affect its distribution and bioavailability .

Subcellular Localization

The subcellular localization of 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy. For example, localization to the mitochondria can affect mitochondrial function and energy production .

Propiedades

IUPAC Name |

4-[2,4-bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F6N2/c15-13(16,17)9-1-2-11(12(6-9)14(18,19)20)8-3-4-22-10(5-8)7-21/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCJGBJRFPOMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.